Cas no 944263-65-4 (2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole)
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- Demiditraz
- 2-[(1S)-1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole
- UNII-CPE66M90J5
- CPE66M90J5
- 944263-65-4
- (S)-2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
- Q27275611
- SCHEMBL617479
- PF-3814927
- Demiditraz [USAN:INN]
- DTXSID50241481
- D09709
- AKOS027322978
- 1H-Imidazole, 2-((1S)-1-(2,3-dimethylphenyl)ethyl)-
- Demiditraz (USAN/INN)
- PF 3814927
- CHEMBL2103848
- Demiditraz [USAN]
- 1H-Imidazole, 2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-
- 2-((1S)-1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
- DEMIDITRAZ [INN]
- FXJRDUKXWHFPND-NSHDSACASA-N
- 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
-
- Inchi: 1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
- InChI Key: FXJRDUKXWHFPND-NSHDSACASA-N
- SMILES: N1C=CN=C1[C@@H](C)C1C=CC=C(C)C=1C
Computed Properties
- Exact Mass: 200.13100
- Monoisotopic Mass: 200.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Color/Form: Solid powder
- Density: 1.053
- Boiling Point: 407.3 °C at 760 mmHg
- Flash Point: 407.3 °C at 760 mmHg
- PSA: 28.68000
- LogP: 3.17830
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D264255-2.5mg |
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole |
944263-65-4 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | D264255-5mg |
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole |
944263-65-4 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | D264255-10mg |
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole |
944263-65-4 | 10mg |
$ 585.00 | 2022-06-05 |
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
Comprehensive Overview of 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole (CAS No. 944263-65-4): Properties, Applications, and Research Insights
2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole (CAS No. 944263-65-4) is a specialized organic compound belonging to the imidazole class, characterized by its unique molecular structure and versatile applications in pharmaceutical and chemical research. This compound features a 2,3-dimethylphenyl group attached to an ethyl side chain, which is further linked to the 1H-imidazole core. Its structural complexity and functional groups make it a subject of interest in drug discovery, material science, and agrochemical development.
In recent years, the demand for imidazole derivatives has surged due to their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers and industry professionals frequently search for terms like "CAS 944263-65-4 uses," "2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole synthesis," and "imidazole-based drug candidates," reflecting the compound's relevance in modern scientific inquiries. This article delves into the compound's physicochemical properties, synthetic pathways, and potential applications while addressing common questions from the scientific community.
The physicochemical properties of 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole include a molecular weight of 214.3 g/mol, a melting point range of 120–125°C, and moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its stability under ambient conditions and compatibility with various reaction conditions make it a valuable intermediate in organic synthesis. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize and quantify this compound.
One of the most discussed topics in the context of CAS 944263-65-4 is its role in medicinal chemistry. Imidazole derivatives are known to interact with biological targets such as enzymes and receptors, making them promising candidates for drug development. For instance, the compound's structural similarity to histidine and histamine has sparked interest in its potential as a histamine receptor modulator. Recent studies have explored its efficacy in preclinical models for conditions like allergies and autoimmune disorders, aligning with the growing focus on precision medicine and targeted therapies.
Beyond pharmaceuticals, 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole finds applications in material science and catalysis. Its ability to act as a ligand in metal-organic frameworks (MOFs) and coordination complexes has been investigated for applications in gas storage, sensing, and heterogeneous catalysis. These advancements resonate with the increasing demand for sustainable chemistry and green synthesis methods, which prioritize efficiency and environmental safety.
From a synthetic perspective, the preparation of 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole typically involves multi-step organic reactions, including alkylation, condensation, and cyclization. Researchers often optimize these processes to improve yield and purity, addressing common challenges such as byproduct formation and reaction selectivity. The compound's synthetic versatility has also led to its use as a building block for more complex molecules, further expanding its utility in chemical research.
In conclusion, 2-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole (CAS No. 944263-65-4) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique properties, coupled with ongoing research into its applications, position it as a valuable asset in the fields of drug discovery, material engineering, and catalytic science. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point of innovation and discovery.
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